molecular formula C18H11Cl3N2O3 B15009524 2-chloro-5-[(4Z)-4-(2,4-dichlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

2-chloro-5-[(4Z)-4-(2,4-dichlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B15009524
M. Wt: 409.6 g/mol
InChI Key: TXQFJFZRZGWYPG-MLPAPPSSSA-N
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Description

2-CHLORO-5-[(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is a complex organic compound with a molecular formula of C18H10Cl3N2O3 This compound is characterized by its unique structure, which includes a chlorinated benzoic acid moiety and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-[(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,4-dichlorobenzaldehyde with 3-methyl-1H-pyrazol-5(4H)-one under basic conditions to form the intermediate 4-[(2,4-dichlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole. This intermediate is then reacted with 2-chloro-5-aminobenzoic acid in the presence of a suitable coupling agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-[(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, leading to the formation of alcohols or other reduced products.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-CHLORO-5-[(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-[(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chlorinated aromatic rings and pyrazole moiety. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-CHLORO-5-[(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID lies in its specific substitution pattern and the presence of multiple chlorine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H11Cl3N2O3

Molecular Weight

409.6 g/mol

IUPAC Name

2-chloro-5-[(4Z)-4-[(2,4-dichlorophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C18H11Cl3N2O3/c1-9-13(6-10-2-3-11(19)7-16(10)21)17(24)23(22-9)12-4-5-15(20)14(8-12)18(25)26/h2-8H,1H3,(H,25,26)/b13-6-

InChI Key

TXQFJFZRZGWYPG-MLPAPPSSSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=C(C=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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